molecular formula C13H10ClNO2S4 B2496119 N-({[3,3'-bithiophene]-5-yl}methyl)-5-chlorothiophene-2-sulfonamide CAS No. 2379976-71-1

N-({[3,3'-bithiophene]-5-yl}methyl)-5-chlorothiophene-2-sulfonamide

Cat. No.: B2496119
CAS No.: 2379976-71-1
M. Wt: 375.92
InChI Key: HKZMVURZCPKPNA-UHFFFAOYSA-N
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Description

N-({[3,3’-bithiophene]-5-yl}methyl)-5-chlorothiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in organic electronics, pharmaceuticals, and materials science. This particular compound features a bithiophene core, which is a conjugated system of two thiophene rings, and a sulfonamide group, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-5-chlorothiophene-2-sulfonamide typically involves multiple steps, starting with the formation of the bithiophene core. One common method is the direct arylation polycondensation, which allows for the efficient formation of conjugated polymeric materials . The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-({[3,3’-bithiophene]-5-yl}methyl)-5-chlorothiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: Halogenation and other electrophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often used.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various halogenated derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. Additionally, the conjugated bithiophene core can interact with cellular components, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({[3,3’-bithiophene]-5-yl}methyl)-5-chlorothiophene-2-sulfonamide is unique due to its specific combination of a bithiophene core and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a

Properties

IUPAC Name

5-chloro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2S4/c14-12-1-2-13(20-12)21(16,17)15-6-11-5-10(8-19-11)9-3-4-18-7-9/h1-5,7-8,15H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZMVURZCPKPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CSC(=C2)CNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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